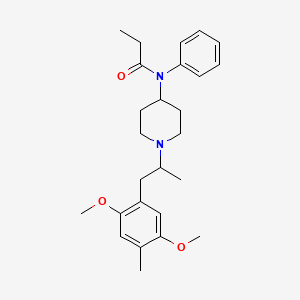

N-(1-(1-(2,5-Dimethoxy-4-methylphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide

Descripción

N-(DOM) Fentanilo (clorhidrato) es un analgésico opioide sintético que está estructuralmente relacionado con el fentanilo. Se clasifica como una fenetilamina y es conocido por sus potentes propiedades analgésicas. Este compuesto está regulado como una sustancia de la Lista I en los Estados Unidos y se utiliza principalmente para investigación y aplicaciones forenses .

Propiedades

Fórmula molecular |

C26H36N2O3 |

|---|---|

Peso molecular |

424.6 g/mol |

Nombre IUPAC |

N-[1-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C26H36N2O3/c1-6-26(29)28(22-10-8-7-9-11-22)23-12-14-27(15-13-23)20(3)17-21-18-24(30-4)19(2)16-25(21)31-5/h7-11,16,18,20,23H,6,12-15,17H2,1-5H3 |

Clave InChI |

XGDQJZIBFOIVEQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)N(C1CCN(CC1)C(C)CC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de N-(DOM) Fentanilo (clorhidrato) implica varios pasos, incluida la formación de la estructura principal del fentanilo seguida de modificaciones específicas para introducir el grupo N-(DOM). La ruta sintética general incluye:

Formación de la estructura principal: La síntesis comienza con la formación de la estructura principal del fentanilo a través de una serie de transformaciones de alto rendimiento.

Introducción del grupo N-(DOM): La estructura principal se modifica luego para introducir el grupo N-(DOM), lo que implica condiciones de reacción y reactivos específicos.

Formación de la sal de clorhidrato: El último paso implica la conversión de la base libre a su forma de sal de clorhidrato

Los métodos de producción industrial para el fentanilo y sus análogos generalmente implican la optimización de estas rutas sintéticas para lograr altos rendimientos y pureza. El proceso se lleva a cabo bajo condiciones controladas para garantizar la seguridad y la eficacia del producto final .

Análisis De Reacciones Químicas

N-(DOM) Fentanilo (clorhidrato) se somete a varias reacciones químicas, incluidas:

Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, generalmente utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

N-(DOM) Fentanilo (clorhidrato) tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un estándar de referencia analítico para la identificación y cuantificación de análogos del fentanilo en estudios forenses y toxicológicos.

Biología: Se utiliza en estudios para comprender los efectos biológicos y los mecanismos de acción de los opioides sintéticos.

Medicina: La investigación sobre N-(DOM) Fentanilo (clorhidrato) contribuye al desarrollo de nuevos analgésicos y tratamientos para el manejo del dolor.

Industria: Se utiliza en el desarrollo y prueba de nuevos métodos de detección para opioides sintéticos

Mecanismo De Acción

N-(DOM) Fentanilo (clorhidrato) ejerce sus efectos uniéndose a los receptores opioides, particularmente el receptor opioide mu, que están acoplados a proteínas G. La activación de estos receptores conduce al intercambio de GTP por GDP en las proteínas G, lo que da como resultado la regulación a la baja de la adenilato ciclasa y una reducción en los niveles de cAMP. Esta disminución en cAMP reduce la entrada de iones calcio, lo que lleva a la hiperpolarización de la neurona y la inhibición de la liberación de neurotransmisores, produciendo así efectos analgésicos .

Comparación Con Compuestos Similares

N-(DOM) Fentanilo (clorhidrato) es similar a otros análogos del fentanilo, como:

- Metoxiacetl fentanilo

- Ciclopropilfentanilo

- Carfentanilo

- Beta-metilfentanilo

- Alfa-metilfentanilo

En comparación con estos análogos, N-(DOM) Fentanilo (clorhidrato) tiene características estructurales únicas que contribuyen a su perfil farmacológico específico. Su grupo N-(DOM) distinto lo diferencia de otros análogos del fentanilo y puede influir en su potencia, afinidad por la unión al receptor y estabilidad metabólica .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.